3-Fluoro-4-(trifluoromethyl)phenylacetylene 3-Fluoro-4-(trifluoromethyl)phenylacetylene
Brand Name: Vulcanchem
CAS No.: 1696971-45-5
VCID: VC2959987
InChI: InChI=1S/C9H4F4/c1-2-6-3-4-7(8(10)5-6)9(11,12)13/h1,3-5H
SMILES: C#CC1=CC(=C(C=C1)C(F)(F)F)F
Molecular Formula: C9H4F4
Molecular Weight: 188.12 g/mol

3-Fluoro-4-(trifluoromethyl)phenylacetylene

CAS No.: 1696971-45-5

Cat. No.: VC2959987

Molecular Formula: C9H4F4

Molecular Weight: 188.12 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-4-(trifluoromethyl)phenylacetylene - 1696971-45-5

Specification

CAS No. 1696971-45-5
Molecular Formula C9H4F4
Molecular Weight 188.12 g/mol
IUPAC Name 4-ethynyl-2-fluoro-1-(trifluoromethyl)benzene
Standard InChI InChI=1S/C9H4F4/c1-2-6-3-4-7(8(10)5-6)9(11,12)13/h1,3-5H
Standard InChI Key PHSHYFFZSFXKSA-UHFFFAOYSA-N
SMILES C#CC1=CC(=C(C=C1)C(F)(F)F)F
Canonical SMILES C#CC1=CC(=C(C=C1)C(F)(F)F)F

Introduction

Physical and Chemical Properties

3-Fluoro-4-(trifluoromethyl)phenylacetylene possesses a unique set of physical and chemical properties that stem from its molecular structure. Table 1 summarizes the key properties of this compound based on available data:

Table 1: Physical and Chemical Properties of 3-Fluoro-4-(trifluoromethyl)phenylacetylene

PropertyValue
Chemical Name3-Fluoro-4-(trifluoromethyl)phenylacetylene
Synonyms4-Ethynyl-2-fluoro-1-(trifluoromethyl)benzene
CAS Number1696971-45-5
Molecular FormulaC₉H₄F₄
Molecular Weight188.12 g/mol

The structural composition of this compound features a benzene ring with a terminal acetylene group (-C≡CH), a fluoro substituent at position 3, and a trifluoromethyl group at position 4 . The presence of four fluorine atoms (one as a direct substituent and three in the trifluoromethyl group) significantly influences the compound's electronic properties and reactivity profile.

Fluorine, being the most electronegative element, creates a polarized electronic environment within the molecule. This affects various molecular characteristics including:

  • Enhanced metabolic stability compared to non-fluorinated analogs

  • Increased lipophilicity, potentially facilitating membrane permeation

  • Distinct electronic distribution affecting reactivity patterns

  • Altered hydrogen bonding capabilities

The terminal acetylene group provides a reactive site for various coupling reactions, making this compound particularly valuable in synthetic organic chemistry for constructing more complex molecular architectures.

Comparative Analysis with Similar Compounds

To better understand the properties and potential applications of 3-Fluoro-4-(trifluoromethyl)phenylacetylene, it is instructive to compare it with structurally related compounds.

Comparison with 3-(Trifluoromethyl)phenylacetylene

3-(Trifluoromethyl)phenylacetylene represents a closely related structure that differs in the absence of the fluoro substituent:

Table 2: Comparison with 3-(Trifluoromethyl)phenylacetylene

Property3-Fluoro-4-(trifluoromethyl)phenylacetylene3-(Trifluoromethyl)phenylacetylene
Molecular FormulaC₉H₄F₄C₉H₅F₃
Molecular Weight188.12 g/mol170.13 g/mol
CAS Number1696971-45-5705-28-2
Boiling PointNot specified in literature146 °C
Refractive IndexNot specified in literature1.46
DensityNot specified in literature1.18 g/mL @ 25 °C

The additional fluorine atom in 3-Fluoro-4-(trifluoromethyl)phenylacetylene likely enhances its metabolic stability and alters its electronic properties compared to 3-(Trifluoromethyl)phenylacetylene . These differences could be significant in applications where electronic distribution or reactivity patterns are critical factors.

Comparison with 3-Fluoro-4-(trifluoromethoxy)phenylacetylene

Another closely related compound is 3-Fluoro-4-(trifluoromethoxy)phenylacetylene, which features a trifluoromethoxy group instead of a trifluoromethyl group:

Table 3: Comparison with 3-Fluoro-4-(trifluoromethoxy)phenylacetylene

Property3-Fluoro-4-(trifluoromethyl)phenylacetylene3-Fluoro-4-(trifluoromethoxy)phenylacetylene
Molecular FormulaC₉H₄F₄C₉H₄F₄O
Molecular Weight188.12 g/mol204.12 g/mol
CAS Number1696971-45-5912617-68-6
DensityNot specified in literature1.279 g/cm³ (25 °C)
Flash PointNot specified in literature40 °C
Storage RequirementsNot specified in literatureRefrigerator

The replacement of the trifluoromethyl group with a trifluoromethoxy group introduces an oxygen atom and significantly alters the electronic and steric properties of the molecule . The trifluoromethoxy group is generally larger and has different electronic distribution compared to the trifluoromethyl group, which can impact the compound's behavior in various applications.

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